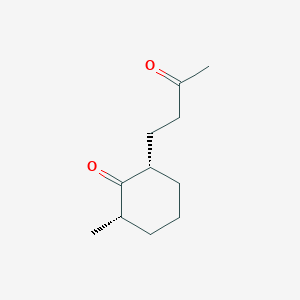
(2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of a suitable aldehyde with a ketone, followed by cyclization and reduction steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
(2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler analog with a wide range of applications in organic synthesis and industry.
2-Methylcyclohexanone: Similar in structure but lacks the oxobutyl group, leading to different chemical properties and reactivity.
6-Oxocyclohexanone: Another analog with different functional groups, resulting in distinct applications and reactivity.
Uniqueness
(2S,6S)-2-Methyl-6-(3-oxobutyl)cyclohexan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
85893-55-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
(2S,6S)-2-methyl-6-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8-4-3-5-10(11(8)13)7-6-9(2)12/h8,10H,3-7H2,1-2H3/t8-,10-/m0/s1 |
InChI 键 |
PWUZCCCSUHGGIR-WPRPVWTQSA-N |
手性 SMILES |
C[C@H]1CCC[C@H](C1=O)CCC(=O)C |
规范 SMILES |
CC1CCCC(C1=O)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
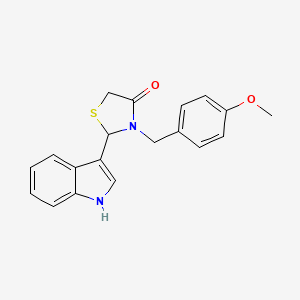
![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
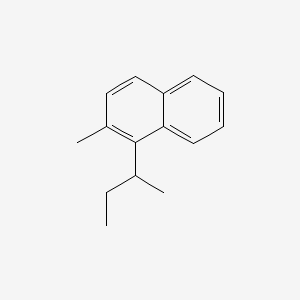
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)

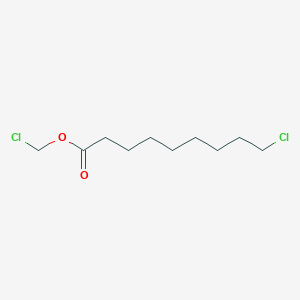

![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
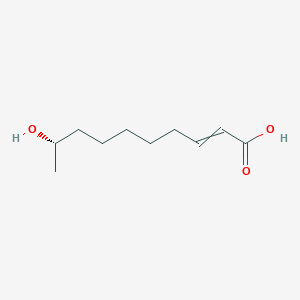

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
